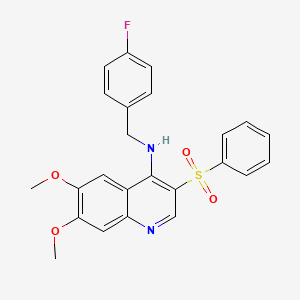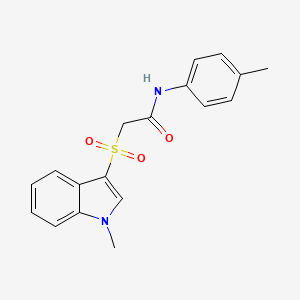
3,5-dimethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, also known as DMPEP, is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience. The purpose of
Applications De Recherche Scientifique
Synthesis of Triazine Derivatives
Triazines are a class of compounds with a variety of applications, including herbicides and polymer photostabilizers. The compound could be used as a precursor or intermediate in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . These triazines have shown potential in biological properties, such as antitumor activity and as siderophore-mediated drugs .
Development of β-Lactam Antibiotics
β-Lactam antibiotics are a broad class of antibiotics that include penicillins and cephalosporins. The compound could be involved in the synthesis of 2-azetidinones , which are key intermediates in the production of β-lactam antibiotics. This application is crucial due to the ongoing need for new antibiotics to combat resistant bacterial strains .
Antioxidant and Antibacterial Activities
Compounds with antioxidant properties are important in the pharmaceutical industry and in materials science. The compound could be investigated for its antioxidant capabilities, which might lead to applications in preventing oxidative stress-related diseases. Additionally, its potential antibacterial activity could be explored for use in disinfectants or antibacterial coatings .
Amino Acid Derivative Synthesis
Amino acid derivatives have numerous applications in medicinal chemistry and drug design. The compound could be used to synthesize N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives , which may exhibit a range of biological activities .
Luminescent Materials and Optical Switches
The structural complexity of the compound suggests potential use in the development of luminescent materials and optical switches. These applications are significant in the fields of electronics and photonics, where control over light emission and modulation is essential .
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-9-8-19-6-4-14(5-7-19)18-17(20)13-10-15(22-2)12-16(11-13)23-3/h10-12,14H,4-9H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYARWINUAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)
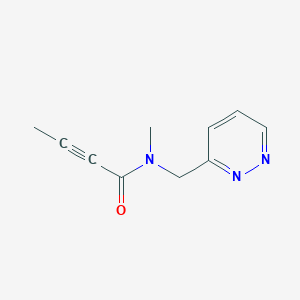

![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
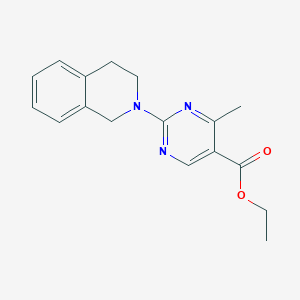
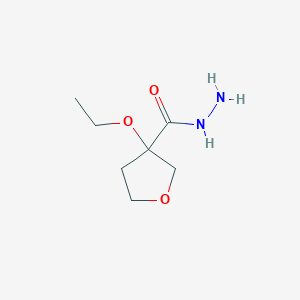

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)
